

An In-depth Technical Guide to Undecanenitrile

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Compound of Interest

Compound Name: Decanenitrile

Cat. No.: B1670064

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Abstract

Undecanenitrile, with the chemical formula $\text{CH}_3(\text{CH}_2)_8\text{CN}$, is a long-chain aliphatic nitrile that serves as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical and chemical industries. The unique reactivity of the nitrile functional group makes **undecanenitrile** a valuable building block for the synthesis of a variety of organic compounds, including amines, carboxylic acids, and ketones. This guide is intended to be a technical resource for researchers, chemists, and professionals in drug development, offering detailed information to support its use in laboratory and industrial settings.

Chemical Identity and Physical Properties

Undecanenitrile is also known by several synonyms, including decyl cyanide and 1-cyanodecane.^[1] It is a colorless liquid under standard conditions.^[1]

Table 1: Chemical Identifiers and Physical Properties of **Undecanenitrile**

Property	Value	Reference
IUPAC Name	Undecanenitrile	[1]
Synonyms	Decyl cyanide, 1- Cyanodecane, n- Undecanonitrile	[1]
CAS Number	2244-07-7	[2][3][4]
Molecular Formula	C ₁₁ H ₂₁ N	[1][2]
Molecular Weight	167.29 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	252-254 °C at 760 mmHg	[5]
129 °C at 11 mmHg	[4]	
Melting Point	-5.8 °C	[4]
Density	0.820 - 0.824 g/cm ³ at 20 °C	[5]
Refractive Index	1.431 - 1.435 at 20 °C	[5]
Solubility	Soluble in organic solvents; limited solubility in water.	[6]
Vapor Pressure	0.0187 mmHg at 25 °C	[4]
Flash Point	>110 °C	[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **undecanenitrile**.

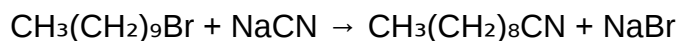
Table 2: Spectroscopic Data for **Undecanenitrile**

Spectrum Type	Key Peaks/Signals	Reference
Mass Spectrometry (GC-MS)	m/z: 41, 97, 43, 96, 57	[1]
¹³ C NMR (in CDCl ₃)	Chemical shifts are available in spectral databases.	[7][8]
Infrared (IR) Spectroscopy	A characteristic peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm ⁻¹ .	

Synthesis of Undecanenitrile: Experimental Protocol

Undecanenitrile can be synthesized via the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt. The following is a representative protocol based on general methods for nitrile synthesis.

Reaction:



Materials:

- 1-Bromodecane (1.0 mol)
- Sodium cyanide (1.2 mol)
- Dimethyl sulfoxide (DMSO) (500 mL)
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.
- Slowly add 1-bromodecane to the stirred solution.
- Heat the reaction mixture to 140-150 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 200 mL).
- Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **undecanenitrile**.
- Purify the crude product by vacuum distillation.

Applications in Research and Drug Development

Undecanenitrile is a valuable intermediate in the synthesis of various organic compounds.[9] The nitrile group can be readily transformed into other functional groups, making it a versatile building block in organic chemistry.[10]

4.1. Role of the Nitrile Group in Medicinal Chemistry

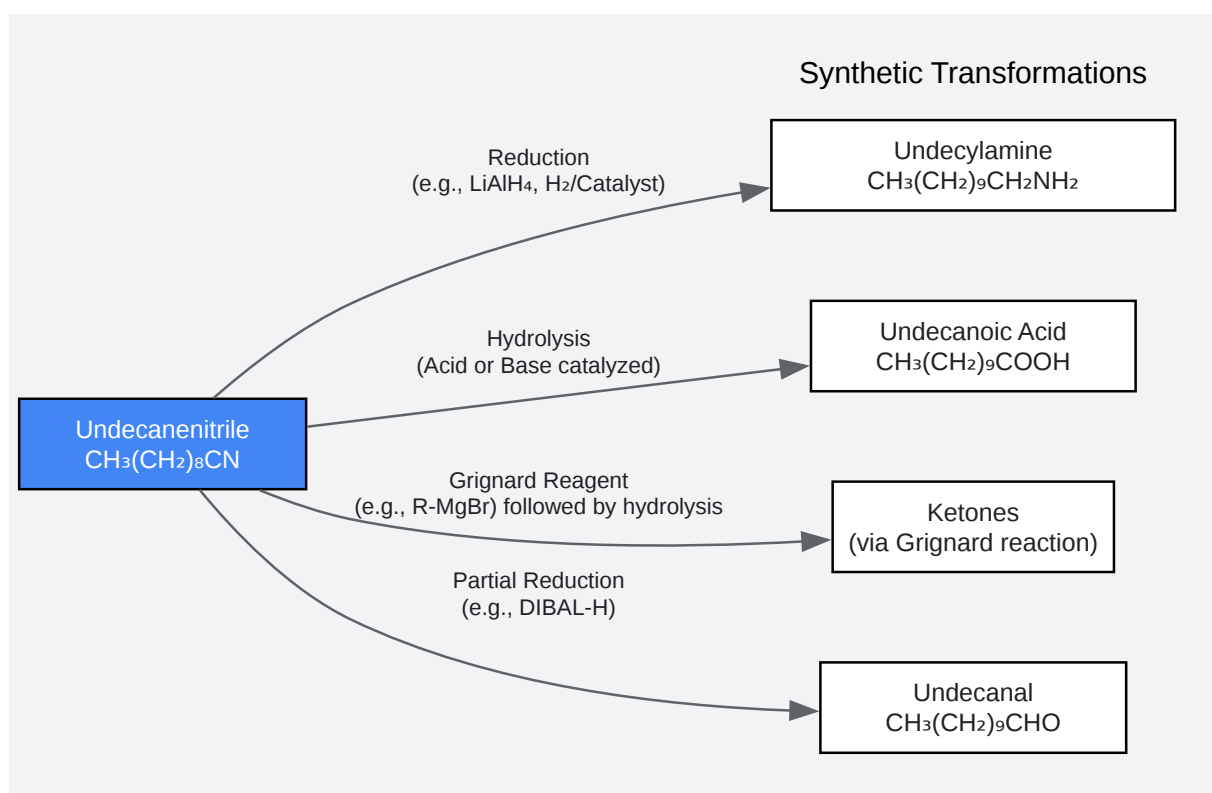
The nitrile group is an important pharmacophore in modern drug design.[11][12][13] Its incorporation into drug candidates can offer several advantages:

- **Enhanced Binding Affinity:** The linear geometry and electron-withdrawing nature of the nitrile group allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[11][14]
- **Improved Pharmacokinetic Properties:** Introduction of a nitrile group can modulate a molecule's polarity and solubility, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

- Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[13]
- Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[10]

4.2. Synthetic Utility of Undecanenitrile

The versatile reactivity of the nitrile group in **undecanenitrile** allows for its conversion into a range of other functionalities, which is a key aspect of its utility for researchers and drug development professionals.



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Caption: Synthetic transformations of **undecanenitrile**.

Logical Workflow for Nitrile-Containing Drug Discovery

```
graph TD; A[Target Identification and Validation] --> B[Lead Identification  
(High-Throughput Screening,  
Fragment-Based Screening)]; B --> C[Lead Optimization  
(Introduction of Nitrile Group)]; C -- "Evaluate effect of nitrile on  
solubility, metabolism, etc." --> D[In Vitro & In Vivo  
Pharmacokinetic Studies (ADME)]; D --> E[Efficacy and  
Toxicity Studies]; E -- "Iterative Optimization" --> C; E --> F[Preclinical Candidate  
Selection];
```

The flowchart illustrates the Nitrile-Containing Drug Discovery Workflow. It begins with 'Target Identification and Validation' (yellow box), followed by 'Lead Identification (High-Throughput Screening, Fragment-Based Screening)' (yellow box). The next step is 'Lead Optimization (Introduction of Nitrile Group)' (red box). From here, the process moves to 'In Vitro & In Vivo Pharmacokinetic Studies (ADME)' (blue box). This leads to 'Efficacy and Toxicity Studies' (blue box). An 'Iterative Optimization' loop (green arrow) returns from 'Efficacy and Toxicity Studies' to 'Lead Optimization', with the label 'Evaluate effect of nitrile on solubility, metabolism, etc.' The final step is 'Preclinical Candidate Selection' (green box).

Caption: A logical workflow for nitrile-containing drug discovery.

Safety and Handling

Undecanenitrile is harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Undecanenitrile is a commercially available and synthetically versatile long-chain aliphatic nitrile. Its value to researchers, scientists, and drug development professionals lies in the rich chemistry of the nitrile functional group, which can be transformed into a wide array of other functionalities. The strategic incorporation of a nitrile group into molecules is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. This technical guide provides essential data and protocols to facilitate the effective and safe use of **undecanenitrile** in a research and development setting.

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